molecular formula C6H6ClN3O3 B1393858 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride CAS No. 1199215-97-8

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1393858
CAS No.: 1199215-97-8
M. Wt: 203.58 g/mol
InChI Key: SEGMBFUPXYZVNI-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a chemical compound characterized by its pyrazole ring structure, which includes an ethyl group at the first position, a nitro group at the fourth position, and a carbonyl chloride group at the fifth position

Scientific Research Applications

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs with pyrazole-based structures.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactive functional groups.

Biochemical Analysis

Cellular Effects

The effects of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that the compound remains stable under specific conditions, but its effects on cellular function can vary over time. Long-term exposure to the compound may lead to changes in cellular behavior and function, highlighting the importance of monitoring its effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic function. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research and clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Its interactions with specific enzymes play a critical role in modulating metabolic pathways and understanding its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific cellular compartments, influencing its overall effectiveness in biochemical reactions .

Preparation Methods

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves multi-step processes. One common method includes the nitration of 1-ethyl-1H-pyrazole, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong acids and chlorinating agents. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the ethyl group can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives such as:

    1-ethyl-3-nitro-1H-pyrazole-5-carbonyl chloride: Similar structure but with the nitro group at the third position.

    1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    1-ethyl-4-amino-1H-pyrazole-5-carbonyl chloride: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

2-ethyl-4-nitropyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGMBFUPXYZVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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